REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.C(O)C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:17]2[C:18]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:14]=[CH:15][CH:16]=2)=[CH:3][CH:4]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)B(O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-L three-neck flask were put
|
Type
|
CUSTOM
|
Details
|
this mixture was degassed
|
Type
|
ADDITION
|
Details
|
Into the solution was added 220 mL (2.0 mol/L) of a potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was degassed
|
Type
|
STIRRING
|
Details
|
by being stirred while the pressure
|
Type
|
STIRRING
|
Details
|
the obtained mixture was stirred under a nitrogen stream at 80° C. for three hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer of this mixture was extracted three times with toluene
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
WASH
|
Details
|
washed twice with saturated saline
|
Type
|
ADDITION
|
Details
|
Into this mixture was added magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the mixture was dried for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The obtained mixture was subjected to natural filtration
|
Type
|
CUSTOM
|
Details
|
to remove magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain an orange liquid
|
Type
|
FILTRATION
|
Details
|
this solution was filtrated through Celite, alumina, and Florisil
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |